N-Deformyl-N-acetylFormoterol
Description
Contextualization within Formoterol (B127741) Biotransformation Research
The biotransformation of formoterol in the body is a complex process involving several metabolic pathways. The primary routes of metabolism for formoterol include direct glucuronidation at the phenolic hydroxyl group and O-demethylation followed by glucuronidation. fda.gov Research has identified various metabolites, such as the inactive phenol (B47542) glucuronide, which is the main metabolite found in urine, and O-demethylated formoterol. diva-portal.org
While deformylation is a known metabolic process for formoterol, leading to deformylated formoterol which is then conjugated, the compound N-Deformyl-N-acetylFormoterol itself is more prominently recognized as a process-related impurity rather than a direct human metabolite. diva-portal.orgsynzeal.com Its structure, which involves both the removal of the formyl group and the addition of an acetyl group, provides a unique point of comparison in the broader study of formoterol's metabolic and degradation pathways.
Significance of Metabolite and Impurity Profiling in Pharmaceutical Science
In pharmaceutical science, the comprehensive profiling of all metabolites and impurities of an active pharmaceutical ingredient (API) is a critical regulatory and safety requirement. This process ensures the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients.
This compound is officially recognized as an impurity of formoterol by major pharmacopoeias. It is listed as "Formoterol EP Impurity C" in the European Pharmacopoeia and "Formoterol USP Related Compound C" in the United States Pharmacopeia. synzeal.comsynzeal.com The presence of such impurities, even in trace amounts, must be monitored and controlled to meet stringent regulatory standards. The study of these compounds is essential for developing and validating analytical methods to ensure the purity of formoterol fumarate.
Rationale for Comprehensive Scientific Investigation of this compound
The scientific investigation of this compound is driven by several key factors. Firstly, as a known impurity, its synthesis and characterization are necessary to produce reference standards. These standards are crucial for analytical chemists to accurately identify and quantify the impurity in batches of formoterol. Secondly, understanding the chemical properties and potential toxicological profile of this and other impurities is fundamental to ensuring patient safety. Regulatory bodies require that all impurities above a certain threshold are identified and evaluated.
Overview of Research Objectives and Scope
The primary research objectives concerning this compound are centered on its role as a pharmaceutical impurity. Key areas of investigation include:
The development of synthetic pathways to produce pure this compound for use as a reference standard.
The characterization of its chemical structure and physicochemical properties using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The inclusion of this impurity in the validation of analytical methods for the quality control of formoterol drug substance and product.
The scope of research is therefore tightly focused on analytical chemistry and pharmaceutical quality assurance.
Compound Information
The following tables provide detailed information regarding the chemical compounds mentioned in this article.
Interactive Data Table: Chemical Compound Identifiers
| Compound Name | Synonym(s) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | Formoterol EP Impurity C; Formoterol USP Related Compound C | C₂₀H₂₆N₂O₄ | 1795135-61-3 |
| Formoterol | Eformoterol | C₁₉H₂₄N₂O₄ | 73573-87-2 |
| O-Demethylated Formoterol | C₁₈H₂₂N₂O₄ |
Interactive Data Table: Compound Chemical Names
| Common Name | IUPAC Name |
|---|---|
| This compound | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide synzeal.com |
| Formoterol | N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide |
Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIKCFITCCGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795135-61-3 | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7X10JT69G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of N Deformyl N Acetylformoterol
Elucidation of Formation Pathways of N-Deformyl-N-acetylFormoterol
The formation of this compound is a multi-step process involving two key reactions in xenobiotic metabolism: N-deformylation and N-acetylation. These reactions are part of the broader Phase I and Phase II metabolic pathways, respectively.
N-Deformylation Reactions in Xenobiotic Metabolism
N-deformylation is a type of metabolic reaction that involves the removal of a formyl group from a molecule. In the context of xenobiotic metabolism, this is often an initial step that exposes a functional group for subsequent conjugation reactions. While the direct deformylation of formoterol (B127741) itself is a recognized metabolic pathway, the specific enzymes catalyzing this step for formoterol have not been definitively identified. astrazeneca.canih.gov However, cytochrome P450 (CYP) enzymes are known to be involved in various deformylation reactions of xenobiotics. manchester.ac.ukfrontiersin.org Studies have shown that secondary metabolic pathways for formoterol include deformylation. fda.goveuropa.eu
N-Acetylation Reactions in Xenobiotic Metabolism
N-acetylation is a major Phase II metabolic reaction characterized by the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to a primary amino group of a xenobiotic. researchgate.net This reaction is catalyzed by N-acetyltransferases (NATs), which are cytosolic enzymes. researchgate.net There are two main isoforms in humans, NAT1 and NAT2, which have different substrate specificities and are subject to genetic polymorphisms. nih.govnih.gov N-acetylation generally leads to the formation of more water-soluble and less toxic metabolites that can be more easily excreted from the body. researchgate.net In the formation of this compound, the N-acetylation step would follow the initial N-deformylation of a formoterol metabolite.
Role of Specific Enzyme Systems in this compound Formation
The formation of this compound from formoterol involves a sequence of metabolic transformations. The initial metabolism of formoterol involves several pathways, including direct glucuronidation and O-demethylation. astrazeneca.cadrugbank.com The O-demethylation of formoterol is primarily carried out by cytochrome P450 isoenzymes, specifically CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.com
Following the initial metabolic steps, secondary pathways such as deformylation and sulfate (B86663) conjugation occur. fda.goveuropa.eueuropa.eu While the specific enzymes responsible for the deformylation of formoterol metabolites are not explicitly detailed in the available literature, it is known that CYP enzymes can catalyze such reactions. manchester.ac.ukfrontiersin.org After deformylation, the resulting amine metabolite would be a substrate for N-acetyltransferases (NATs) to produce this compound. Both NAT1 and NAT2 are involved in the acetylation of a wide range of xenobiotics. nih.govfrontiersin.org
Table 1: Enzyme Systems Implicated in the Metabolism of Formoterol and its Metabolites
| Metabolic Step | Enzyme Family | Specific Isozymes |
|---|---|---|
| O-Demethylation | Cytochrome P450 | CYP2D6, CYP2C19, CYP2C9, CYP2A6 drugbank.com |
| Glucuronidation | UDP-glucuronosyltransferase | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 drugbank.com |
| Deformylation | Cytochrome P450 (putative) | Not yet identified for formoterol astrazeneca.canih.gov |
| N-Acetylation | N-acetyltransferase | NAT1, NAT2 (putative) nih.govfrontiersin.org |
Further Metabolic Transformations of this compound
Once formed, this compound can undergo further metabolic transformations, leading to a variety of downstream products.
Subsequent Biotransformation Products
Research has identified several metabolites of formoterol, indicating a complex metabolic cascade. Following the initial steps of glucuronidation, O-demethylation, and deformylation, the resulting metabolites can be further conjugated. nih.gov For instance, deformylated formoterol has been observed as an inactive sulfate conjugate. nih.gov It is plausible that this compound could also be a substrate for further conjugation reactions, such as glucuronidation or sulfation at other sites on the molecule, although specific metabolites derived directly from this compound are not extensively documented.
Enzymatic Systems Governing Downstream Metabolism
The enzymatic systems responsible for the downstream metabolism of formoterol metabolites, including potentially this compound, are the same families of enzymes involved in the initial biotransformation. These include:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major pathway for formoterol metabolism. drugbank.com Several UGT isoforms have been identified as being involved in the glucuronidation of formoterol. drugbank.com
Sulfotransferases (SULTs): Sulfation is another important conjugation pathway. Studies have detected formoterol sulfate, indicating the involvement of SULTs in its metabolism. nih.govnih.gov
Cytochrome P450 (CYP) enzymes: These enzymes, in addition to their role in initial oxidative metabolism, could potentially be involved in further oxidative modifications of metabolites. drugbank.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Formoterol |
| Acetyl coenzyme A |
| N-acetyl-N-formyl-5-methoxykynuramine |
In Vitro Metabolic Studies of this compound
In vitro metabolic studies are crucial for elucidating the biotransformation pathways of drugs and their metabolites. These studies typically utilize subcellular fractions, such as hepatic microsomes, or cellular systems like hepatocytes, to model the metabolic processes that occur in the liver.
Hepatic Microsomal Incubation Experiments
Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. europa.eu Incubation of a test compound with hepatic microsomes in the presence of necessary cofactors, such as NADPH, allows for the investigation of phase I metabolic reactions like oxidation, reduction, and hydrolysis.
For Formoterol, in vitro studies have demonstrated that O-demethylation is catalyzed by multiple CYP450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. europa.eumedicines.org.uk While the specific enzymes responsible for the deformylation of Formoterol are not as well-characterized, this hydrolytic reaction would also be expected to be catalyzed by hepatic enzymes. The subsequent N-acetylation of the deformylated intermediate is a phase II reaction catalyzed by N-acetyltransferases (NATs), which are primarily cytosolic enzymes and therefore not present in significant amounts in microsomal preparations. nih.govdrughunter.com Thus, a complete in vitro reconstruction of the formation of this compound would likely require a system containing both phase I and phase II enzymes.
A typical hepatic microsomal incubation experiment to study the initial deformylation step would involve the components listed in the table below.
| Component | Purpose |
| Hepatic Microsomes | Source of phase I metabolizing enzymes (e.g., CYP450s). |
| Formoterol | The substrate for the metabolic reaction. |
| NADPH | A necessary cofactor for CYP450 enzyme activity. |
| Phosphate Buffer | Maintains a physiological pH for optimal enzyme function. |
| Magnesium Chloride | Often included to support enzyme activity. |
Following incubation, the reaction mixture would be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. sciex.com
Hepatocyte Culture Models for Metabolite Generation
Hepatocyte culture models, which involve the use of primary liver cells, offer a more comprehensive in vitro system for studying drug metabolism as they contain a full complement of both phase I and phase II enzymes. fda.gov These models can be used to investigate the complete metabolic cascade from a parent drug to its various metabolites.
In the context of this compound, incubating Formoterol with cultured hepatocytes would be the most suitable in vitro method to observe its formation. The hepatocytes would first catalyze the deformylation of Formoterol, likely through the action of hepatic amidases or other hydrolases. The resulting deformylated metabolite, which possesses a primary amine, would then be a substrate for N-acetyltransferases (NATs) present in the hepatocytes, leading to the formation of this compound.
The table below outlines the key steps in using a hepatocyte culture model for this purpose.
| Step | Description |
| Hepatocyte Isolation & Culture | Primary hepatocytes are isolated from liver tissue and cultured in appropriate media to maintain their viability and metabolic activity. |
| Incubation with Formoterol | The cultured hepatocytes are exposed to a specific concentration of Formoterol. |
| Sample Collection | At various time points, both the cells and the culture medium are collected. |
| Metabolite Extraction | Metabolites are extracted from the cell lysates and the culture medium. |
| Analysis | The extracts are analyzed by LC-MS or other sensitive analytical techniques to identify and quantify Formoterol and its metabolites, including this compound. |
Non-Enzymatic Pathways in this compound Formation
While the formation of this compound is predominantly an enzyme-mediated process, the potential for non-enzymatic reactions should also be considered, although they are less likely to be the primary route. Non-enzymatic reactions can occur under specific physiological or experimental conditions, such as alterations in pH or the presence of reactive molecules.
The initial deformylation of Formoterol is a hydrolysis reaction that is typically catalyzed by enzymes. Spontaneous, non-enzymatic hydrolysis of the formamide (B127407) group would likely require conditions of pH and temperature that are not physiological.
The subsequent N-acetylation step involves the transfer of an acetyl group, usually from acetyl-CoA, to an amine. While this is characteristic of an enzymatic reaction catalyzed by NATs, non-enzymatic acetylation can occur in the presence of highly reactive acetylating agents. However, under normal physiological conditions, the enzymatic pathway is the major contributor to N-acetylation. frontiersin.org Therefore, the formation of this compound is expected to be almost exclusively a result of biotransformation processes within the liver.
Advanced Analytical Methodologies for N Deformyl N Acetylformoterol
Sample Preparation Strategies for Biological Matrices in Metabolite Analysis
The initial and one of the most critical stages in the analysis of N-Deformyl-N-acetylFormoterol from biological matrices like plasma and urine is sample preparation. mdpi.commdpi.com The primary goal is to isolate the target analyte from interfering endogenous components such as proteins, salts, and lipids, which can compromise the accuracy and sensitivity of subsequent analyses. mdpi.com The choice of strategy depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the required detection limits.
Extraction Techniques (e.g., Liquid-Liquid, Solid-Phase)
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most prevalently used techniques for the extraction of formoterol (B127741) and its metabolites from biological samples. mdpi.comchromatographyonline.com
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For formoterol and its metabolites, which possess moderate polarity, a common approach involves adjusting the pH of the aqueous biological sample (e.g., urine or plasma) to a basic level (pH 9-10) to ensure the analyte is in its non-ionized form. dshs-koeln.de This increases its solubility in an organic solvent. Subsequently, an organic solvent is used to extract the analyte. dshs-koeln.desciex.com Ethyl acetate (B1210297) and tert-butyl methyl ether are frequently used solvents for the LLE of formoterol and related compounds. mdpi.comdshs-koeln.deoup.com
Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. shimadzu.com This technique utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For polar compounds like formoterol metabolites, reversed-phase (e.g., C18) or mixed-mode cation exchange (MCX) sorbents are often employed. mdpi.comrsc.org The selection of washing and elution solvents is optimized to maximize recovery of the target analyte while minimizing matrix components.
| Technique | Description | Typical Solvents/Phases for Formoterol Metabolites | Key Research Findings |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Extraction Solvents: tert-butyl methyl ether (TBME), Ethyl acetate. mdpi.comdshs-koeln.de | Effective for formoterol analysis in urine and plasma, often preceded by pH adjustment to enhance extraction efficiency. dshs-koeln.desciex.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. | Sorbent Phases: C18, Mixed-Mode Cation Exchange (MCX). mdpi.comshimadzu.comrsc.org Elution Solvents: Methanol, Acetonitrile (B52724), often with modifiers like ammonia. shimadzu.com | Provides cleaner extracts and can achieve high recovery and concentration of the analyte. shimadzu.comresearchgate.net |
Derivatization Approaches for Enhanced Detection
Derivatization is a chemical modification process used to alter the physicochemical properties of an analyte to improve its analytical performance.
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization is generally not required for polar, ionizable molecules like this compound. chromatographyonline.com Modern LC-MS systems with electrospray ionization can readily analyze such compounds in their native form. mdpi.comchromatographyonline.com
However, for Gas Chromatography-Mass Spectrometry (GC-MS) , derivatization is a mandatory step. chromatographyonline.comresearchgate.net The polar functional groups (such as hydroxyl and amine groups) present in formoterol and its metabolites make them non-volatile. Derivatization converts these polar groups into less polar, more volatile moieties suitable for GC analysis. nih.gov A common approach for compounds with similar functional groups is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.commdpi.com This process replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. mdpi.com
| Analytical Technique | Necessity of Derivatization | Common Derivatization Approach | Purpose |
| LC-MS/MS | Generally not necessary. chromatographyonline.com | N/A | Direct analysis is possible due to the polar and ionizable nature of the analyte. mdpi.com |
| GC-MS | Mandatory. chromatographyonline.comnih.gov | Silylation (e.g., using BSTFA). mdpi.commdpi.com | To increase volatility and thermal stability for gas-phase analysis. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites like this compound in biological matrices. nih.gov The technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. oup.comnih.gov
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is essential to resolve the analyte from isomers and other closely related compounds and to minimize matrix effects. For formoterol and its metabolites, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. mdpi.comdshs-koeln.de
Column: C18 columns are widely employed for their ability to retain and separate moderately polar compounds. dshs-koeln.desciex.com
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. sciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and good peak shape. oup.com
Additive: A small amount of an acid, commonly formic acid (e.g., 0.1%), is added to the mobile phase to improve peak shape and promote protonation of the analyte for positive ion mode mass spectrometry. dshs-koeln.desciex.com
| Parameter | Typical Conditions for Formoterol Metabolite Analysis | Purpose |
| LC System | UHPLC or HPLC. mdpi.comdshs-koeln.de | Provides high-resolution separation. |
| Column | Reversed-Phase C18 (e.g., 1.7-2.6 µm particle size). dshs-koeln.desciex.com | Retains and separates moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid. sciex.com | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. sciex.com | Organic component for eluting the analyte. |
| Elution Mode | Gradient Elution. oup.com | Optimizes separation and analysis time. |
| Flow Rate | 0.3 - 0.5 mL/min. dshs-koeln.desciex.com | Typical flow rate for analytical scale columns. |
Mass Spectrometric Detection Modes and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used for detection, providing excellent selectivity and sensitivity.
Ionization: Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in the positive ion mode ([M+H]+) due to the presence of basic nitrogen atoms in the molecule's structure. mdpi.comnih.gov
Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. oup.comnih.gov In MRM, a specific precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. chromatographyonline.com
While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure and the known fragmentation of formoterol. acdlabs.comorgchemboulder.com The parent formoterol molecule (m/z 345.2) is known to produce characteristic fragments at m/z 149.1 and 121.1. oup.comresearchgate.net The fragmentation of this compound would involve the cleavage of the weakest bonds, likely at the ether linkage and within the side chains, producing a unique set of product ions that can be used for its unambiguous identification and quantification. miamioh.edulibretexts.org
Isotopic Internal Standard Methodologies
To ensure the highest accuracy and precision in quantification, especially when dealing with complex biological matrices that can cause ion suppression or enhancement, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended approach. oup.comresearchgate.net
For the analysis of this compound, an ideal internal standard would be this compound labeled with stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). However, if a specific SIL-IS for the metabolite is not commercially available, a deuterated analog of the parent drug, such as Formoterol-d6, is often used. dshs-koeln.deoup.comoup.com The SIL-IS is added to the sample at the very beginning of the sample preparation process. dshs-koeln.de Since it has nearly identical chemical and physical properties to the analyte, it co-elutes from the LC column and experiences similar matrix effects and ionization efficiency. oup.com By measuring the ratio of the analyte's MS/MS signal to the internal standard's signal, any variations introduced during sample preparation and analysis can be effectively compensated for, leading to highly reliable quantitative results. oup.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pharmaceutical impurity profiling, GC-MS is frequently employed to detect and measure trace-level impurities that could impact the safety and efficacy of an active pharmaceutical ingredient (API). For a compound like this compound, which is a potential impurity or degradation product related to Formoterol, GC-MS offers a robust analytical approach.
Volatilization and Derivatization Considerations
One of the primary prerequisites for GC analysis is the volatility and thermal stability of the analyte. Compounds with polar functional groups, such as hydroxyl and amine groups present in the Formoterol structure and its derivatives, often exhibit low volatility and may undergo thermal degradation at the high temperatures used in the GC injector and column. jfda-online.com This necessitates a chemical modification step known as derivatization. oup.com
Derivatization aims to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com For compounds containing hydroxyl and secondary amine groups, silylation is a widely used derivatization technique. chemcoplus.co.jp This process involves the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group. chemcoplus.co.jp
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). chemcoplus.co.jpdshs-koeln.de The resulting TMS derivatives are significantly more volatile and less prone to adsorption on the chromatographic column, leading to improved peak shape and sensitivity. chemcoplus.co.jp
The selection of the appropriate derivatization reagent and reaction conditions is critical to ensure a complete and reproducible reaction, avoiding the formation of multiple derivative species that could complicate the analysis.
Table 1: Common Derivatization Approaches for GC-MS Analysis of Related Compounds
| Derivatization Technique | Reagent(s) | Target Functional Groups | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MSTFA, TMCS | Hydroxyl (-OH), Secondary Amine (-NH) | Trimethylsilyl (TMS) Ether/Amine | Increased volatility and thermal stability, improved peak shape. chemcoplus.co.jp |
| Acylation | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride | Hydroxyl (-OH), Amino (-NH2) | Acetate, Trifluoroacetate Ester/Amide | Formation of stable derivatives, can enhance detector response. jfda-online.com |
Specificity and Sensitivity in GC-MS Profiling
GC-MS provides a high degree of specificity due to the combination of chromatographic separation by the gas chromatograph and mass analysis by the mass spectrometer. The retention time of a compound provides one level of identification, while its mass spectrum serves as a chemical fingerprint.
For impurity profiling, achieving high sensitivity is crucial to detect and quantify impurities at very low levels. thermofisher.com The mass spectrometer can be operated in two primary modes: full-scan mode and selected ion monitoring (SIM) mode.
Full-Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. This is useful for identifying unknown impurities.
Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. dshs-koeln.de This significantly increases the signal-to-noise ratio, leading to much lower limits of detection and quantification. For this compound, specific fragment ions would be selected to ensure its sensitive and specific detection in the presence of the main API and other related substances.
The choice between full-scan and SIM mode depends on the analytical objective. For routine quality control where the impurities are known, SIM mode is preferred for its higher sensitivity. For impurity identification and structural elucidation, full-scan mode is necessary.
Analytical Method Validation for this compound
Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. oup.com The validation process for a GC-MS method for the quantification of this compound would involve the assessment of several key parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. thermofisher.comnih.gov
Selectivity and Specificity Assessment
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the API, other impurities, and matrix components. vistas.ac.in For a GC-MS method, selectivity is demonstrated by showing that there are no interfering peaks at the retention time of this compound. This is typically achieved by analyzing blank samples, placebo formulations, and samples spiked with the API and all potential impurities. The unique mass spectrum of the analyte further contributes to the specificity of the method.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com
LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. mdpi.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov For an impurity method, the LOQ must be low enough to allow for the quantification of the impurity at its specified reporting threshold.
Table 2: Illustrative LOD and LOQ Data for a Hypothetical GC-MS Method
| Parameter | Value | Basis of Determination |
| Limit of Detection (LOD) | 0.01 ppm | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.03 ppm | Signal-to-Noise Ratio of 10:1 |
Note: The values in this table are illustrative and would need to be experimentally determined for a specific validated method.
Evaluation of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the this compound standard is spiked into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). nih.govvistas.ac.in The percentage recovery is then calculated.
Precision is a measure of the repeatability of the method. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): The precision of the method under different conditions, such as on different days, with different analysts, or with different equipment.
Precision is expressed as the relative standard deviation (RSD) of a series of measurements.
Recovery is a component of accuracy and demonstrates the efficiency of the sample preparation and extraction procedure.
Table 3: Illustrative Validation Data for Accuracy and Precision
| Validation Parameter | Concentration Level | Acceptance Criteria | Illustrative Result |
| Accuracy (Recovery) | LOQ | 80-120% | 95.2% |
| 100% | 90-110% | 99.5% | |
| 150% | 90-110% | 101.3% | |
| Precision (RSD) | Repeatability (n=6) | ≤ 5% | 2.1% |
| Intermediate Precision (n=6) | ≤ 10% | 4.5% |
Note: The values in this table are illustrative and would need to be experimentally determined for a specific validated method.
Matrix Effects and Ion Suppression/Enhancement Considerations
The analysis of formoterol and its metabolites is typically performed on complex biological matrices such as urine and plasma. These matrices contain a multitude of endogenous substances, including salts, lipids, proteins, and other metabolites, which can co-extract with the analyte of interest and affect its ionization efficiency in the mass spectrometer's source.
Ion Suppression and Enhancement
Ion suppression is the most common manifestation of matrix effects, resulting in a decreased analyte signal and, consequently, a higher limit of quantification (LOQ). Conversely, ion enhancement, an increase in the analyte signal, can also occur, although it is less frequent. Both phenomena compromise the reliability of quantitative results. For a metabolite like this compound, which would be present at very low concentrations, mitigating these effects is crucial for accurate detection and quantification.
Research on formoterol analysis highlights the variability of matrix effects. For instance, in the analysis of formoterol in urine, matrix effects have been observed to vary depending on the concentration of the analyte. nih.gov In one study, the matrix effect for formoterol ranged from 95% to 122%, indicating both suppression and enhancement at different calibration levels. nih.gov Another study focusing on formoterol in urine reported that ion suppression/enhancement did not exceed 7%, demonstrating that with appropriate sample preparation and chromatographic separation, matrix effects can be minimized.
Strategies to Mitigate Matrix Effects
Several strategies are employed during method development to counteract matrix effects for analytes structurally similar to this compound:
Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For formoterol, both LLE and SPE have been successfully applied to reduce the matrix burden before LC-MS/MS analysis. nih.gov The choice of extraction solvent and SPE sorbent is critical and must be optimized for the specific chemical properties of this compound.
Chromatographic Separation: Effective chromatographic separation is key to resolving the analyte from co-eluting matrix components. Optimizing the mobile phase composition, gradient profile, and choice of stationary phase can significantly reduce the impact of matrix effects.
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. An ideal SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, would co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by matrix effects can be effectively normalized. Studies have shown that correcting for formoterol with its deuterated internal standard (formoterol-d6) significantly reduced ion suppression. researchgate.net
Evaluating Matrix Effects
A systematic evaluation of matrix effects is a critical component of method validation for any quantitative bioanalytical method. The standard approach involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The consistency of the matrix factor across different sources of the biological matrix should also be assessed.
While direct data for this compound is absent, the tables below illustrate how matrix effects are reported for the parent compound, formoterol, providing a framework for the type of data required for a thorough evaluation.
Table 1: Illustrative Matrix Effect Data for Formoterol in Human Urine This table is based on findings for the parent compound, formoterol, and serves as an example.
| Analyte | Concentration Level | Matrix Effect (%) |
| Formoterol | Low | 122% |
| Formoterol | Medium | 101% |
| Formoterol | High | 95% |
Data sourced from a study on formoterol quantitation, indicating both ion enhancement (>100%) and ion suppression (<100%) at different concentrations. nih.gov
Table 2: Impact of Internal Standard on Ion Suppression for Formoterol This table is based on findings for the parent compound, formoterol, and serves as an example.
| Analyte | Ion Suppression (without IS) | Ion Suppression (with formoterol-d6 IS) |
|---|
This data illustrates the effective compensation of matrix effects by a stable isotope-labeled internal standard. researchgate.net
Role of N Deformyl N Acetylformoterol in Forensic Science and Doping Control
N-Deformyl-N-acetylFormoterol as a Biomarker for Formoterol (B127741) Exposure
The use of formoterol is regulated in sports by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects. dshs-koeln.de While therapeutic use is permitted within certain urinary concentration limits, distinguishing between therapeutic inhalation and prohibited systemic use requires sensitive and specific analytical methods. dshs-koeln.denih.gov The detection of metabolites, such as this compound, can provide crucial evidence of formoterol administration.
Metabolites are the products of the body's metabolic processes acting on a foreign substance. Their presence in a biological sample, such as urine, confirms that the parent drug has been ingested and processed by the body. In the case of formoterol, metabolism involves several pathways, including deformylation. While the exact metabolic pathway leading to this compound is not extensively detailed in publicly available literature, it is hypothesized to be a product of the deformylation of formoterol followed by an N-acetylation step. The identification of this metabolite in a urine sample would serve as a definitive biomarker of formoterol exposure.
The detection window for metabolites is often longer than that of the parent compound, extending the time frame within which drug use can be detected. This is a significant advantage in doping control, where testing may not occur immediately after substance administration.
Analytical Strategies for Forensic and Doping Control Laboratories
The low concentrations of metabolites typically found in biological samples necessitate the use of highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of drug metabolites in forensic and doping control laboratories. researchgate.net
Screening methods are designed to rapidly analyze a large number of samples for the presence of a wide range of substances, including metabolites. These methods prioritize sensitivity and throughput. For a compound like this compound, a general screening procedure for formoterol and its metabolites would be employed.
A typical screening workflow involves:
Sample Preparation: Urine samples are often subjected to an enzymatic hydrolysis step to cleave any conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering matrix components. researchgate.net
LC-MS/MS Analysis: The extracted sample is then injected into an LC-MS/MS system. The liquid chromatography component separates the different compounds in the sample, and the tandem mass spectrometer detects and provides preliminary identification based on the mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions.
Table 1: Illustrative LC-MS/MS Parameters for Screening of Formoterol Metabolites
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Monitored Transition 1 (Precursor > Product) | Specific m/z for this compound (Hypothetical) |
| Monitored Transition 2 (Precursor > Product) | Additional specific m/z for confirmation (Hypothetical) |
Once a sample screens positive for a potential metabolite, a confirmatory assay is performed. This assay is designed to provide definitive identification and accurate quantification of the specific compound. The methodology is similar to the screening assay but with more stringent criteria for identification and the use of a stable isotope-labeled internal standard to ensure accurate quantification.
The definitive identification of this compound would require comparison of the chromatographic retention time and the mass spectral data of the analyte in the sample with those of a certified reference standard.
Table 2: Typical Validation Parameters for a Confirmatory LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable accuracy and precision |
| Specificity | No significant interference at the retention time of the analyte |
Interpretation of Analytical Findings in Toxicological Contexts
The presence of this compound in a urine sample is a clear indicator of formoterol exposure. However, the interpretation of the concentration of this metabolite is complex. In a forensic toxicology setting, the presence of the metabolite can help establish the timeline of drug use. In doping control, the quantitative findings for the parent drug, formoterol, are typically used to determine if a therapeutic use exemption is warranted or if the concentration exceeds the permissible limit. nih.gov
The concentration of this compound can be influenced by various factors, including:
The administered dose of formoterol.
The time elapsed since administration.
Individual metabolic differences.
Urine dilution.
Therefore, while the presence of the metabolite is qualitative proof of use, its concentration alone is generally not used to determine the exact dose administered or the degree of potential performance enhancement.
Challenges in Forensic and Doping Analysis of this compound
The analysis of this compound presents several challenges for forensic and doping control laboratories:
Availability of Reference Standards: The accurate identification and quantification of any metabolite require a certified reference standard. For a less common metabolite like this compound, obtaining a commercial reference standard may be difficult, potentially requiring custom synthesis.
Low Concentrations: Metabolites are often present at very low concentrations in biological samples, pushing the limits of detection of even the most sensitive analytical instrumentation. clinicallab.com
Metabolic Variability: The rate and pathway of drug metabolism can vary significantly between individuals due to genetic factors, age, and health status. This variability can make it challenging to establish a direct correlation between the concentration of a metabolite and the parent drug dosage.
Sample Stability: The stability of metabolites in biological samples during collection, transport, and storage is a critical factor that can affect the accuracy of analytical results. Degradation of the analyte can lead to underestimation of its concentration. researchgate.net
Pharmacological Characterization of N Deformyl N Acetylformoterol in Vitro and in Silico
Receptor Binding Studies (In Vitro)
Currently, there is no publicly available data detailing the binding affinity of N-Deformyl-N-acetylFormoterol for beta-adrenergic receptors (β1, β2, and β3). To determine this, competitive radioligand binding assays would need to be performed. These studies would measure the concentration of this compound required to displace a known radiolabeled ligand from the beta-adrenergic receptors, allowing for the calculation of its equilibrium dissociation constant (Ki). A lower Ki value would indicate a higher binding affinity.
Table 1: Hypothetical Beta-Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| β1-Adrenergic Receptor | Data Not Available |
| β2-Adrenergic Receptor | Data Not Available |
Standard methodologies for assessing ligand binding would involve the use of cell membranes prepared from cell lines overexpressing specific human beta-adrenergic receptor subtypes. A common approach would utilize a radioligand, such as [3H]-dihydroalprenolol, and measure its displacement by increasing concentrations of this compound. The radioactivity of the bound ligand would then be quantified using liquid scintillation counting.
Functional Pharmacological Assays (In Vitro)
To characterize the functional activity of this compound, in vitro assays using cellular models expressing beta-adrenergic receptors are necessary. These assays would determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. A common method involves measuring the production of cyclic AMP (cAMP), a downstream second messenger, in response to compound exposure. An increase in cAMP levels would suggest agonist activity.
Table 2: Hypothetical Functional Activity of this compound at Beta-Adrenergic Receptors
| Receptor Subtype | Functional Assay (e.g., cAMP accumulation) | Intrinsic Activity | EC50 (nM) |
|---|---|---|---|
| β1-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available |
| β2-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available |
Further investigation into the specific signaling pathways modulated by this compound would provide a more comprehensive understanding of its mechanism of action. Beyond cAMP production, studies could explore the activation of other signaling molecules, such as protein kinase A (PKA), and the phosphorylation of downstream targets. Techniques like Western blotting or reporter gene assays could be employed for this purpose.
Computational Chemistry and Molecular Modeling Studies (In Silico)
In the absence of experimental data, computational approaches could offer predictive insights into the interaction of this compound with beta-adrenergic receptors. Molecular docking simulations could be used to predict the binding pose and affinity of the compound within the receptor's binding pocket. Furthermore, molecular dynamics simulations could provide information on the stability of the ligand-receptor complex and any conformational changes induced by binding. These in silico studies would be valuable for guiding future experimental research.
Molecular Docking and Ligand-Receptor Interactions
There are no available molecular docking studies that have investigated the binding of this compound to the beta-2 adrenergic receptor or any other receptor. Such studies would theoretically predict the binding affinity and interaction patterns of the compound within the receptor's active site. Key parameters typically reported in these studies, such as binding energy (kcal/mol) and the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, are therefore unknown for this specific metabolite.
Table 1: Hypothetical Molecular Docking Parameters (Illustrative Only)
| Compound | Target Receptor | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) |
| This compound | Beta-2 Adrenergic Receptor | Data Not Available | Data Not Available |
| Formoterol (B127741) | Beta-2 Adrenergic Receptor | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No actual data for this compound is available.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. To date, no QSAR studies have been published that specifically include this compound or aim to predict its activity. The development of a QSAR model for Formoterol metabolites would require a dataset of structurally related compounds with experimentally determined biological activities, which is currently not available for this specific derivative.
Table 2: Key Descriptors in a Hypothetical QSAR Model (Illustrative Only)
| Descriptor Type | Descriptor Example | Predicted Contribution to Activity |
| Electronic | Dipole Moment | Data Not Available |
| Steric | Molecular Volume | Data Not Available |
| Hydrophobic | LogP | Data Not Available |
| Topological | Wiener Index | Data Not Available |
Note: This table illustrates the types of descriptors used in QSAR studies and is not based on actual data for this compound.
Chemical Synthesis and Impurity Profiling of N Deformyl N Acetylformoterol
Development of Chemical Synthesis Routes for Reference Standards
The availability of pure analytical reference standards is a prerequisite for the accurate identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). N-Deformyl-N-acetylFormoterol, also known as Formoterol (B127741) EP Impurity C and Formoterol USP Related Compound C, is synthesized to serve this critical quality control function. synzeal.comsigmaaldrich.comclearsynth.com
Synthetic Methodologies and Reaction Pathways
While detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical and common synthetic approach involves the acetylation of its immediate precursor, N-Deformylformoterol (Formoterol Related Compound A). usp.org This precursor is a known impurity formed during the synthesis of Formoterol, often resulting from the hydrolysis of the formamide (B127407) group. usp.org
The reaction pathway would likely proceed as follows:
Starting Material: The synthesis would commence with N-Deformylformoterol.
Acetylation: The primary amine of N-Deformylformoterol would be acetylated using a suitable acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The reaction solvent would be an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete conversion and minimize the formation of byproducts.
Purification and Characterization of Synthetic this compound
Following the synthesis, a multi-step purification process is essential to isolate this compound with the high purity required for a reference standard.
Purification Techniques:
Chromatography: Column chromatography, including flash chromatography or preparative high-performance liquid chromatography (HPLC), is a standard method for separating the desired product from unreacted starting materials, reagents, and any side products.
Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an effective final purification step to achieve high crystalline purity.
Characterization Methods: A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound. Suppliers of this reference standard typically provide a certificate of analysis with data from the following methods: glppharmastandards.comsynthinkchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the presence of the acetyl group and the absence of the formyl proton.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the addition of the acetyl group to the N-Deformylformoterol precursor.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any residual impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyls.
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and solvent/water content of the reference standard.
This compound as a Process-Related Impurity of Formoterol
Process-related impurities are chemical substances that are formed during the manufacturing of an API. This compound is recognized as such an impurity in the synthesis of Formoterol.
Identification of Precursor Materials and Byproducts
The formation of this compound as a process-related impurity is intrinsically linked to the synthetic route of Formoterol itself. One of the final steps in many Formoterol syntheses involves the formylation of an amino precursor.
Plausible Formation Pathway:
Incomplete Formylation: If the formylation step is incomplete, the unreacted amino precursor can be carried over to subsequent steps.
Deformylation: The formyl group of Formoterol can be labile under certain conditions, potentially leading to the formation of N-Deformylformoterol.
Acetylation: If a source of an acetyl group is present in the reaction mixture, either as a reagent, solvent, or a byproduct, it can react with the free amine of N-Deformylformoterol to generate this compound. Acetic acid or its derivatives are sometimes used in work-up or purification steps, which could serve as the acetyl source.
The key precursor to this impurity is N-Deformylformoterol . The byproducts would depend on the specific acetylating species involved.
Control Strategies for Impurity Formation in Pharmaceutical Manufacturing
To ensure the quality and safety of the final Formoterol API, stringent control strategies are implemented to minimize the formation of this compound and other impurities. These strategies are a core component of Good Manufacturing Practices (GMP).
Key Control Measures:
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents during the formylation step can maximize the conversion to Formoterol and minimize the carry-over of unreacted precursors.
Purity of Starting Materials and Reagents: Ensuring the high purity of all raw materials and the absence of potential acetylating agents is crucial.
In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like HPLC allows for the timely adjustment of reaction conditions and ensures the reaction proceeds to completion.
Purification Procedures: The final purification steps of the Formoterol API, such as crystallization or chromatography, are designed to effectively remove this compound and other impurities to levels below the established regulatory thresholds.
Analytical Method Validation: Validated analytical methods with sufficient sensitivity and specificity are essential for the accurate detection and quantification of this compound in the final API.
Degradation Pathways Leading to this compound Formation
Beyond being a process-related impurity, this compound could potentially form as a degradation product of Formoterol under certain storage or handling conditions.
The formation of this specific degradant would likely be a multi-step process:
Deformylation of Formoterol: The initial degradation step would be the hydrolysis of the N-formyl group of Formoterol to yield N-Deformylformoterol. This can be promoted by exposure to acidic or basic conditions.
Acetylation of the Deformylated Product: If an acetyl source is present in the drug product formulation or storage environment, the resulting N-Deformylformoterol could undergo acetylation. Potential sources of acetyl groups in a pharmaceutical formulation could include excipients or their degradation products.
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, humidity, light, and pH extremes, are instrumental in identifying potential degradation products like this compound and elucidating their formation pathways.
Information on "this compound" is Not Available
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its chemical synthesis, impurity profiling, stability studies, degradation kinetics, or the influences of environmental and storage factors.
It is possible that "this compound" is a novel compound, a rarely studied metabolite or impurity, or is referred to by a different chemical name in existing literature. Without any available data, the generation of the requested content is not feasible.
Future Research Directions for N Deformyl N Acetylformoterol
Untargeted Metabolomics Approaches for Novel Biotransformation Pathways
The comprehensive identification of all metabolic products of a xenobiotic is a crucial aspect of modern pharmacology and toxicology. While the major metabolic pathways of formoterol (B127741), a long-acting beta2-adrenergic agonist, have been delineated to include O-demethylation, glucuronidation, and deformylation, the existence of minor or novel metabolites such as N-Deformyl-N-acetylFormoterol remains a subject for future investigation. drugbank.comnih.govnih.gov Untargeted metabolomics stands as a powerful, hypothesis-free approach to explore the entirety of the metabolome, offering the potential to uncover previously uncharacterized biotransformation pathways of formoterol. nih.govnih.govevotec.com
Future research should focus on the application of high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC). researchgate.netsysrevpharm.org These technologies provide the necessary sensitivity and mass accuracy to detect and identify low-abundance metabolites in complex biological matrices such as plasma and urine. By comparing the metabolomic profiles of individuals administered formoterol with control groups, data analysis workflows can pinpoint features corresponding to the parent drug and its metabolites. The subsequent structural elucidation of these features, aided by tandem mass spectrometry (MS/MS) fragmentation patterns and comparison to synthesized standards, could definitively identify this compound and other novel metabolic products.
The application of untargeted metabolomics would not only confirm the existence of this compound but also provide a more holistic view of formoterol's metabolic fate. This could reveal unique metabolic signatures associated with inter-individual variability in drug metabolism, potentially influenced by genetic polymorphisms in metabolic enzymes, gut microbiome activity, or co-administered medications. nih.gov
Interactive Data Table: Potential Analytical Platforms for Untargeted Metabolomics
| Analytical Platform | Separation Technique | Mass Spectrometry | Key Advantages for Metabolite Discovery |
| Platform A | Ultra-High-Performance Liquid Chromatography (UHPLC) | Quadrupole Time-of-Flight (Q-TOF) | High resolution, accurate mass, high sensitivity |
| Platform B | Gas Chromatography (GC) | Time-of-Flight (TOF) | Suitable for volatile and semi-volatile metabolites |
| Platform C | Capillary Electrophoresis (CE) | Triple Quadrupole (QqQ) | Excellent for charged and polar metabolites |
Development of Advanced Micro-analytical Techniques for Low-Concentration Detection
The anticipated low in vivo concentrations of a minor metabolite like this compound present a significant analytical challenge. Consequently, future research must prioritize the development and refinement of advanced micro-analytical techniques capable of detecting and quantifying trace levels of this compound in biological samples. Techniques such as microflow and nanoflow liquid chromatography coupled with tandem mass spectrometry (µLC-MS/MS and nLC-MS/MS) offer substantial improvements in sensitivity over conventional LC-MS/MS methods due to reduced chromatographic dilution and enhanced ionization efficiency. nih.gov
Furthermore, the implementation of highly selective sample preparation techniques will be critical. Immunoaffinity chromatography, utilizing antibodies specific to the N-acetylated formoterol moiety, could provide a highly effective method for the selective extraction and enrichment of this compound from complex matrices, thereby reducing matrix effects and improving the limit of detection. Another promising avenue is the use of novel solid-phase microextraction (SPME) coatings designed for enhanced affinity towards formoterol and its metabolites.
The development of such sensitive and selective methods is not only crucial for pharmacokinetic studies but also for forensic and doping control analysis, where the detection of minute quantities of prohibited substances or their metabolites is paramount. ijirt.org
Integrated In Vitro-In Silico Models for Predictive Pharmacological Characterization
Once identified, a critical next step is to understand the potential pharmacological activity of this compound. Integrated in vitro and in silico models offer a powerful and ethically responsible approach to predict its pharmacological characteristics without the immediate need for extensive in vivo studies. oup.comcreative-biolabs.com
In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict the binding affinity of this compound for adrenergic receptors and other potential off-target proteins. nih.govbenthamdirect.comnih.gov These computational models can provide initial insights into whether this metabolite is likely to exhibit agonistic, antagonistic, or no significant activity. Machine learning algorithms, trained on large datasets of compounds with known pharmacological profiles, can further refine these predictions. springernature.com
These in silico predictions should then be validated using targeted in vitro assays. For instance, cell-based assays utilizing recombinant cells expressing specific adrenergic receptor subtypes can be used to quantify the functional activity of this compound. Such assays can determine its potency and efficacy relative to the parent compound, formoterol. This integrated approach allows for a rapid and cost-effective initial pharmacological characterization, guiding further, more resource-intensive investigations.
Interactive Data Table: In Vitro and In Silico Predictive Methods
| Method | Type | Application for this compound |
| Molecular Docking | In Silico | Prediction of binding affinity to adrenergic receptors. |
| QSAR Modeling | In Silico | Estimation of pharmacological activity based on chemical structure. |
| Receptor Binding Assays | In Vitro | Determination of binding affinity and selectivity to receptor subtypes. |
| Functional Cell-Based Assays | In Vitro | Measurement of agonistic or antagonistic activity. |
Standardization of Analytical Protocols in Forensic and Doping Control Laboratories
The potential for this compound to be a metabolite of formoterol necessitates the development of standardized analytical protocols for its detection in forensic and doping control contexts. The World Anti-Doping Agency (WADA) and other regulatory bodies require robust and harmonized methods to ensure fair and consistent testing across all accredited laboratories. nist.govissf-sports.orgresearchgate.net
Future research in this area should focus on the development and validation of analytical methods according to international standards, such as those from the International Organization for Standardization (ISO). This includes rigorous validation of parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and stability. The production of certified reference materials (CRMs) for this compound is also a critical step to ensure the accuracy and comparability of results between different laboratories.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-Deformyl-N-acetylFormoterol from Formoterol?
This compound is typically synthesized through sequential deformylation and acetylation of Formoterol. Deformylation can be achieved using acidic hydrolysis (e.g., HCl or H₂SO₄) to remove the formamide group, followed by acetylation with acetic anhydride or acetyl chloride under controlled pH conditions. Reaction monitoring via HPLC or TLC ensures intermediate purity. Stereochemical integrity must be preserved during these steps, as Formoterol contains chiral centers critical to its pharmacological activity .
Basic: Which analytical techniques are validated for characterizing this compound?
Characterization requires a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., USP Formoterol Resolution Mixture RS for column calibration) .
- ¹H/¹³C NMR : To verify structural features, such as acetyl and deformylated moieties. Key signals include the absence of formamide protons (~8.1 ppm) and presence of acetyl groups (~2.1 ppm) .
- IR Spectroscopy : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for secondary amines) .
Advanced: How can co-elution of this compound with stereoisomers be resolved in chromatographic analysis?
Co-elution challenges arise due to structural similarity with diastereomers (e.g., Formoterol-related compound D or G). Methodological solutions include:
- Chiral Stationary Phases : Use columns with β-cyclodextrin or cellulose-based phases to separate enantiomers .
- Mobile Phase Optimization : Adjust pH (e.g., 3.0–4.0 with phosphate buffer) and organic modifiers (acetonitrile vs. methanol) to enhance resolution .
- System Suitability Tests : Validate methods using USP reference standards to ensure specificity and reproducibility .
Advanced: What strategies mitigate racemization during the synthesis of this compound?
Racemization risks occur during deformylation under harsh acidic conditions. Mitigation approaches:
- Low-Temperature Reactions : Conduct deformylation at 0–5°C to minimize epimerization .
- Chiral Catalysts : Employ enantioselective catalysts (e.g., L-proline derivatives) during acetylation to retain stereochemistry .
- Post-Synthesis Analysis : Use polarimetry or chiral HPLC to verify enantiomeric excess (>98%) .
Basic: Which impurities are critical to monitor in this compound batches?
Key impurities include:
- Formoterol-related compounds : Unreacted starting material (e.g., Formoterol-related compound C) .
- Acetylated Byproducts : Over-acetylation products (e.g., N,N-diacetyl derivatives) .
- Degradation Products : Hydrolysis products under acidic/basic conditions .
Monitoring via gradient HPLC (e.g., C18 column, UV detection at 254 nm) with impurity thresholds ≤0.1% per ICH guidelines is recommended .
Advanced: How to design a stability-indicating method for this compound under stressed conditions?
A stability-indicating method involves:
- Forced Degradation Studies : Expose the compound to heat (80°C, 48h), UV light (200–400 nm), and oxidative conditions (3% H₂O₂) to generate degradation products .
- Method Validation : Assess specificity, linearity (0.1–200 µg/mL), and precision (RSD <2%) using HPLC with diode array detection .
- Robustness Testing : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to ensure method reliability .
Basic: What reference standards are available for quantifying this compound?
USP reference standards (e.g., Formoterol-related compound D and E) are essential for system suitability and quantification. These standards provide validated retention times and spectral data for cross-comparison during HPLC analysis .
Advanced: How can synthetic yields of this compound be optimized without compromising purity?
Yield optimization strategies:
- Stepwise Reaction Monitoring : Use in-situ FTIR or LC-MS to terminate reactions at optimal conversion points (~95% deformylation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates while minimizing side reactions .
- Purification Techniques : Employ preparative HPLC or crystallization (e.g., ethanol/water mixtures) to isolate high-purity product (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
